(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid

Chiral Resolution Asymmetric Synthesis Stereochemistry

Your asymmetric synthesis demands stereochemical precision. This (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid delivers defined chirality with ≥97% purity—the (3R,4R) enantiomer or other diastereomers cannot substitute without risking experimental failure. The rigid trans-pyrrolidine scaffold locks bioactive conformation for peptidomimetic design. As the direct precursor to VLA-4 integrin inhibitor intermediates (CAS 473914-76-0), it provides a literature-validated starting point for inflammatory disease targets. Procure with confidence.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 604798-83-6
Cat. No. B3146648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid
CAS604798-83-6
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1
InChIKeyLMUPOQGHGMIUFC-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid: Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Drug Discovery


(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid (CAS 604798-83-6) is a chiral, non-proteinogenic cyclic β-amino acid derivative belonging to the 1-benzyl-4-methylpyrrolidine-3-carboxylic acid family [1]. Characterized by its (3S,4S) stereochemistry, molecular formula C₁₃H₁₇NO₂, and molecular weight of 219.28 g/mol, this compound features a pyrrolidine ring with a benzyl group on the nitrogen and both methyl and carboxylic acid substituents at the 4- and 3- positions, respectively . Its primary value lies in its well-defined stereochemistry, making it a versatile chiral building block for asymmetric synthesis and a key intermediate in the construction of complex pharmaceutical molecules and peptidomimetics .

Procurement Alert: Why Stereochemistry Prevents Simple Substitution for (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid


The (3S,4S) stereoisomer of 1-benzyl-4-methylpyrrolidine-3-carboxylic acid cannot be generically substituted with its (3R,4R) enantiomer or other diastereomers (e.g., 3R,4S) without potentially compromising experimental outcomes [1]. The compound's pyrrolidine ring conformation, which is rigidly defined by the trans-relationship of its 3- and 4- substituents, dictates its three-dimensional presentation of key functional groups . This geometric specificity is fundamental for molecular recognition events, such as binding to a chiral enzyme active site or a receptor pocket, where even a single inverted stereocenter can drastically alter or abolish biological activity, binding affinity, and downstream pharmacokinetic properties .

Quantitative Differentiation of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid (CAS 604798-83-6)


Absolute Stereochemical Configuration Defines Molecular Geometry

The (3S,4S) configuration is a defining, quantifiable property that distinguishes it from its enantiomer, (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid [1]. The (3S,4S) isomer is a trans-disubstituted pyrrolidine, which imposes a specific spatial arrangement of the carboxylic acid and methyl groups. This is a binary, measurable characteristic, with optical rotation values confirming enantiopurity, as opposed to the racemic mixture where optical rotation is zero .

Chiral Resolution Asymmetric Synthesis Stereochemistry

High Vendor-Assured Purity Enables Reproducible Research

Commercial availability of this compound is consistently specified at high purity levels, providing a quantifiable advantage over less pure or ill-defined alternatives . Reputable suppliers list the purity of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid (CAS 604798-83-6) as ≥97% or 98% , ensuring minimal interference from unknown impurities. This contrasts with generic or non-certified batches where impurity profiles are not quantified or guaranteed.

Purity Analysis Quality Control Reproducibility

Proven Utility as a Key Intermediate in Advanced Synthesis

This compound's structure is explicitly validated as a precursor to more complex molecules, differentiating it from simple analogs lacking this demonstrated synthetic utility . Its methyl ester derivative (CAS 473914-76-0) is synthesized directly from it and is itself a known intermediate in the synthesis of VLA-4 inhibitors [1]. This establishes a clear, documented pathway from the (3S,4S)-acid to biologically relevant target molecules, a distinction not documented for its (3S,4R) or racemic counterparts.

Synthetic Intermediate Drug Discovery Peptidomimetics

Optimal Applications for (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid in Drug Discovery and Chemical Biology


Chiral Building Block in Asymmetric Synthesis of Pharmaceutical Candidates

Due to its defined (3S,4S) stereochemistry and high purity , this compound is an ideal chiral building block for constructing complex pharmaceutical candidates with specific three-dimensional requirements. It can be incorporated into a lead compound's core to precisely control molecular conformation and orientation, which is crucial for target engagement and selectivity. The high purity ensures that the stereochemical integrity of the final product is maintained, minimizing the formation of unwanted diastereomers and simplifying downstream purification .

Key Intermediate in the Synthesis of VLA-4 Integrin Inhibitors

The compound serves as a direct precursor to methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS 473914-76-0) , a key intermediate in patented synthetic routes for VLA-4 integrin inhibitors [1]. These inhibitors are of therapeutic interest for inflammatory and autoimmune diseases. Procuring the (3S,4S)-acid provides a validated starting point for medicinal chemistry efforts focused on this target class, as its use in this context is already established in the literature.

Development of Conformationally Constrained Peptidomimetics

The rigid pyrrolidine scaffold of this compound makes it an excellent starting material for creating peptidomimetics—molecules designed to mimic the structure and function of peptides while offering improved stability and bioavailability . The (3S,4S) stereochemistry can be used to constrain the backbone conformation of a peptidomimetic, locking it into a bioactive shape. This application leverages both its chiral purity and its core heterocyclic structure to probe protein-ligand interactions and develop more drug-like molecules .

Precursor for Diverse Libraries of Chiral Pyrrolidine Derivatives

The presence of both a carboxylic acid and a tertiary amine in a defined chiral environment makes this compound a versatile starting point for generating diverse libraries of chiral pyrrolidine derivatives . The carboxylic acid can be readily converted into amides, esters, or reduced to an alcohol, while the benzyl group can be removed to reveal a secondary amine for further functionalization . This modularity, combined with high vendor-assured purity, enables efficient parallel synthesis and the exploration of chemical space around this chiral scaffold.

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